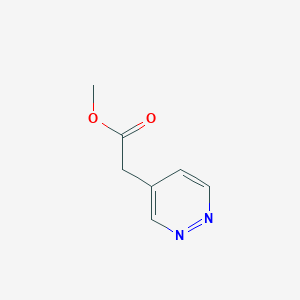

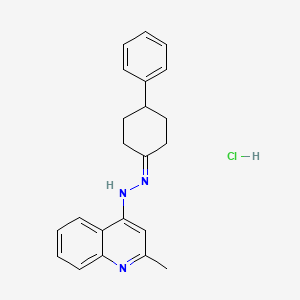

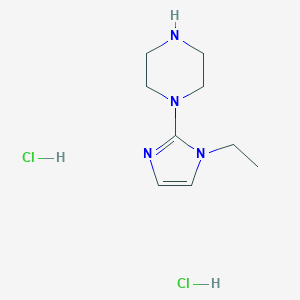

![molecular formula C8H6BrN3O2 B1405005 Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate CAS No. 1363380-66-8](/img/structure/B1405005.png)

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Overview

Description

“Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate” is a chemical compound . It is a member of the pyrazolopyridines, a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[4,3-B]pyridine core . The empirical formula is C6H4BrN3 . The SMILES string representation is Brc1cnc2cn[nH]c2c1 .Physical and Chemical Properties Analysis

“this compound” is a solid . Its molecular weight is 198.02 g/mol . The InChI string representation is 1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H, (H,9,10) .Scientific Research Applications

Synthesis and Characterization

Novel compounds including derivatives of Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate have been synthesized and characterized for potential applications. For example, a study demonstrated the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives, revealing their structural characteristics and potential antitumor activities against various tumor cell lines, without showing cytotoxicity to normal human liver cells, suggesting selective antitumor effects (Huang et al., 2017).

Analytical and Structural Insights

Research has provided detailed analytical and structural insights into compounds closely related to this compound. Studies involving solid phase FT-IR and FT-Raman spectra have aided in understanding the structure and vibrational spectra of related pyrazolo and pyridine derivatives, highlighting the importance of these analyses in elucidating compound structures (Bahgat, Jasem, & El‐Emary, 2009).

Antibacterial Screening

Compounds synthesized from pyrazolo[4,3-b]pyridine derivatives have been evaluated for their antibacterial activities, showcasing the potential of these derivatives in developing new antibacterial agents. This highlights the compound's relevance in medicinal chemistry and drug development (Maqbool et al., 2014).

Heterocyclic Compound Synthesis

The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. Efficient synthesis methods have been developed to produce novel heterocyclic products, underscoring the compound's significance in facilitating the discovery of new drugs (Ghaedi et al., 2015).

Anticancer and Anti-inflammatory Applications

Studies on derivatives have shown significant anticancer and anti-inflammatory activities, suggesting the compound's potential in developing therapeutics for cancer and inflammation. For instance, 7-azaindazole chalcone derivatives exhibited notable anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Chamakuri et al., 2016).

Safety and Hazards

Future Directions

Pyrazolopyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests potential future directions for the development of new compounds based on the pyrazolopyridine scaffold.

Mechanism of Action

Target of Action

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a derivative of 1H-pyrazolo[3,4-b]pyridines . These compounds have been the subject of extensive research due to their structural similarity to purine bases adenine and guanine . .

Mode of Action

It’s known that 1h-pyrazolo[3,4-b]pyridines can interact with their targets in a manner similar to purine bases

Biochemical Pathways

Given the structural similarity of 1h-pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that this compound could influence pathways involving purine metabolism .

Result of Action

Given the structural similarity of 1h-pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that this compound could have effects similar to those of purine analogs .

Biochemical Analysis

Biochemical Properties

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of TRKs, inhibiting their kinase activity and thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting TRKs, the compound can reduce the proliferation of cancer cells, such as those in colorectal cancer and non-small cell lung cancer . Additionally, it affects the PI3K/Akt and Ras/Erk pathways, which are crucial for cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of TRKs, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to a decrease in phosphorylation events that are essential for the activation of downstream signaling pathways. The compound also influences gene expression by modulating transcription factors involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 isoforms play a crucial role in its metabolism . The compound’s metabolites can influence metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via organic anion transporters and distributed to various organelles .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and function . Additionally, the compound may be directed to specific compartments or organelles through targeting signals.

Properties

IUPAC Name |

methyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-6-5(11-12-7)2-4(9)3-10-6/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXKDBPNQMRGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

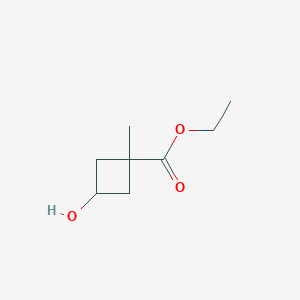

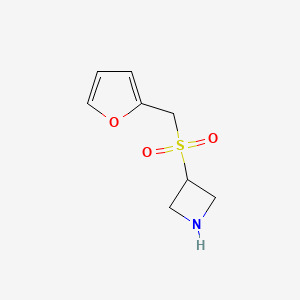

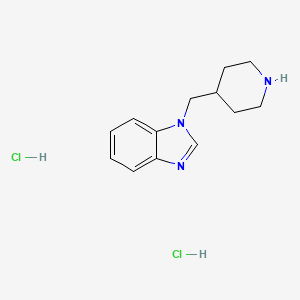

![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)

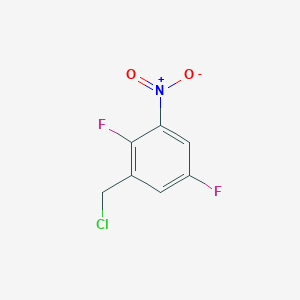

![5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan](/img/structure/B1404928.png)

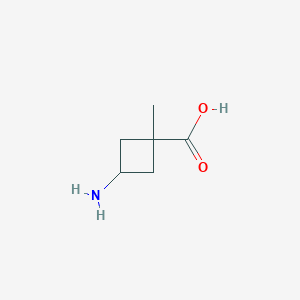

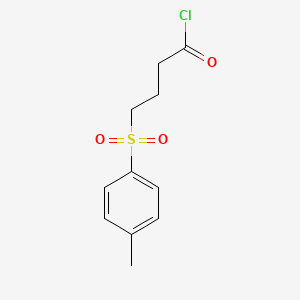

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)

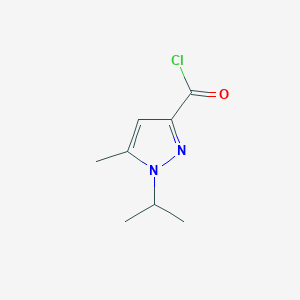

![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)